Hsd17B13-IN-5
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Overview
Description
Hsd17B13-IN-5 is a small molecule inhibitor specifically designed to target the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is predominantly found in the liver. HSD17B13 has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by this compound offers a potential therapeutic approach for treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the binding affinity to HSD17B13.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Hsd17B13-IN-5 has several scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver diseases .
Mechanism of Action
Hsd17B13-IN-5 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing lipid accumulation in the liver. The molecular targets include the catalytic residues of HSD17B13, and the pathways involved are those regulating lipid droplet formation and metabolism .
Comparison with Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Comparison: Hsd17B13-IN-5 is unique in its higher binding affinity and specificity for HSD17B13 compared to its analogs. It also exhibits better pharmacokinetic properties, making it a more promising candidate for therapeutic development .
Properties
Molecular Formula |
C26H15ClF4N4O3S |
---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
5-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-2-(3-cyanophenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C26H15ClF4N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37) |
InChI Key |
LEYZKEOTRYTVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)F)C(F)(F)F |
Origin of Product |
United States |
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